N-Benzylglycine

Peptide Chemistry Structure-Activity Relationship (SAR) Drug Design

SAR studies face a challenge: replacing phenylalanine to probe aromatic binding introduces α-carbon stereochemistry as a confounding variable. N-Benzylglycine (CAS 17136-36-6) solves this as an achiral Phe isostere, enabling unambiguous structure-activity correlation. • Achiral isostere of phenylalanine for clean SAR interpretation • Applied in bradykinin analogues to modulate agonist/antagonist profiles • Competitive inhibitor of N-methyltryptophan oxidase for metabolic pathway research • Scalable one-pot synthesis supports research-to-pilot procurement

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 17136-36-6
Cat. No. B047885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylglycine
CAS17136-36-6
SynonymsN-(phenylmethyl)glycine;  (Benzylamino)acetic Acid;  (N-Benzylamino)acetic Acid;  2-(Benzylamino)acetic Acid;  NSC 166840
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[NH2+]CC(=O)[O-]
InChIInChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
InChIKeyKGSVNOLLROCJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylglycine Technical Overview


N-Benzylglycine (CAS 17136-36-6), also known as 2-(benzylamino)acetic acid, is an achiral N-alkylated glycine derivative with molecular formula C9H11NO2 and molecular weight 165.19 g/mol [1]. It appears as a white to off-white crystalline powder with a melting point of approximately 232°C (dec.) and a predicted boiling point of 308.9±25.0 °C at 760 mmHg . The compound serves as a non-natural amino acid building block in peptide synthesis and as a key intermediate in pharmaceutical and organic chemistry applications .

N-Benzylglycine vs. Generic N-Alkyl Glycine Analogs


N-Benzylglycine is not a generic, interchangeable N-alkyl glycine building block. Its specific achiral nature and structural isomerism with phenylalanine confer unique properties that directly influence peptide conformation and biological activity in structure-activity relationship (SAR) studies [1]. Substituting with other common N-alkyl glycines (e.g., N-methylglycine/sarcosine) or chiral analogs will produce fundamentally different steric effects, conformational constraints, and pharmacological outcomes due to the presence or absence of the benzyl aromatic ring and chiral center [2].

N-Benzylglycine Quantitative Evidence


Achiral Nature Simplifies SAR vs. Phenylalanine

N-Benzylglycine (NBzlGly) is an achiral structural isomer of phenylalanine (Phe), which is a chiral amino acid with an L-configuration in natural peptides. This achirality eliminates stereochemical complexity, providing a cleaner signal in SAR studies where the goal is to isolate the contribution of the aromatic benzyl side chain to biological activity without confounding effects from stereochemistry [1].

Peptide Chemistry Structure-Activity Relationship (SAR) Drug Design

Efficient Reductive Amination Synthesis

In a one-pot reaction, N-benzylallylglycine (a derivative closely related to N-benzylglycine) was synthesized from N-benzylhomoallylamine and glyoxylic acid monohydrate in methanol, achieving a 60% yield under mild conditions without requiring purification of the amino acid product [1]. This demonstrates a facile and scalable route for generating N-benzylglycine scaffolds, which is advantageous compared to more complex or lower-yielding syntheses of alternative N-substituted glycines.

Organic Synthesis Process Chemistry Yield Optimization

Potency Modulation in Bradykinin Analogues

In linear Thr6-bradykinin analogues, replacing phenylalanine at positions 5 and/or 8 with N-benzylglycine caused a substantial decrease in potency. However, in a cyclic analogue (cyclo BzlGly5,Thr6-BK), the potency was maintained at the same order of magnitude as the cyclic parent peptides cyclo-BK and cyclo Thr6-BK [1]. This demonstrates that the effect of N-benzylglycine substitution is context-dependent and can be used to fine-tune biological activity.

Pharmacology Peptide Therapeutics Bradykinin Receptors

Competitive Inhibition of N-Methyltryptophan Oxidase

N-Benzylglycine has been identified as a competitive inhibitor of the enzyme N-methyltryptophan oxidase [1]. This specific interaction differentiates it from other N-alkyl glycines, which may not exhibit the same binding affinity or mechanism of action for this enzyme.

Enzymology Inhibitor Screening Metabolic Pathways

High Purity and Defined Storage Conditions

Commercially available N-Benzylglycine is routinely supplied with a purity of ≥98% (Assay) . Vendors specify storage at 0-8°C or -20°C to ensure long-term stability . This contrasts with some less common N-alkyl glycine derivatives, which may only be available at lower purities or with less defined stability profiles.

Analytical Chemistry Quality Control Reproducibility

N-Benzylglycine Application Scenarios


Peptide SAR: Eliminating Stereochemical Complexity

In structure-activity relationship (SAR) campaigns for peptide-based therapeutics, N-Benzylglycine serves as an achiral isostere for phenylalanine (Phe). By replacing Phe with N-Benzylglycine, researchers can systematically probe the contribution of the aromatic side chain to target binding and biological activity without the confounding influence of the alpha-carbon stereocenter. This application is directly supported by evidence showing its use in bradykinin analogues and is claimed in patents for generating potent agonist/antagonist polypeptides [1][2].

Peptidomimetic Conformational Design

The incorporation of N-Benzylglycine into peptide backbones introduces a tertiary amide bond and increased flexibility compared to phenylalanine. This alters the conformational preferences of the peptide, which can be exploited to design peptidomimetics with improved metabolic stability or unique biological profiles. The evidence from bradykinin analogues demonstrates that substitution with N-Benzylglycine can lead to either a 'substantial decrease' in potency or retention of activity, depending on the linear or cyclic context, highlighting its utility in conformational fine-tuning [1].

N-Methyltryptophan Oxidase Inhibitor Design

N-Benzylglycine's identified role as a competitive inhibitor of N-methyltryptophan oxidase makes it a relevant starting point or tool compound for research into metabolic pathways involving this enzyme. This application is specific to N-Benzylglycine due to its unique binding interaction, which is not a universal property of all N-alkyl glycine derivatives [1].

Scalable Synthesis of Pharmaceutical Intermediates

For process chemistry and industrial research, N-Benzylglycine and its derivatives can be synthesized via efficient, high-yielding one-pot reactions. The documented 60% yield for a related N-benzylallylglycine synthesis under mild conditions suggests that N-Benzylglycine itself is amenable to scalable, cost-effective production. This is a key consideration for procurement when transitioning from small-scale research to larger pilot studies [1][2].

Technical Documentation Hub

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